GNF-PF-3777, also known as 8-Nitrotryptanthrin, is a chemical compound with the molecular formula and a molecular weight of approximately 293.23 g/mol. It is recognized primarily for its role as a potent inhibitor of human indoleamine 2,3-dioxygenase 2 (hIDO2), an enzyme involved in the metabolism of tryptophan and regulation of immune responses. The compound exhibits significant inhibitory activity with a Ki value of 0.97 μM, making it a valuable tool in biochemical research and potential therapeutic applications .
GNF-PF-3777 has been synthesized and characterized in various laboratories, with its discovery linked to research focused on tryptanthrin derivatives. It belongs to the class of indole-based compounds, which are known for their diverse biological activities. The compound is classified as an enzyme inhibitor, specifically targeting the hIDO2 enzyme, which plays a critical role in immune modulation and has implications in cancer and autoimmune diseases .
The synthesis of GNF-PF-3777 typically involves multi-step organic synthesis techniques that include nitration and coupling reactions. The specific synthetic routes may vary, but they generally start from simpler indole derivatives, which are then modified through electrophilic substitution to introduce nitro groups at specific positions on the indole ring.
Recent advancements in synthetic methodologies have utilized one-step synthesis approaches to streamline the production of this compound. Computational tools like the PISTACHIO model can predict feasible synthetic routes based on existing chemical databases, allowing chemists to optimize conditions for higher yields and purity .
GNF-PF-3777 is known to undergo various chemical reactions typical of nitro-substituted compounds. These include:
While specific reaction pathways are not extensively documented, the compound's reactivity aligns with common behaviors observed in similar nitro-containing organic compounds .
The primary mechanism of action for GNF-PF-3777 involves its competitive inhibition of hIDO2. By binding to the active site of this enzyme, GNF-PF-3777 effectively reduces tryptophan catabolism through the kynurenine pathway, leading to altered levels of downstream metabolites such as kynurenine and nicotinamide adenine dinucleotide (NAD+). This inhibition can significantly impact immune responses and has been implicated in therapeutic strategies for cancer treatment .
In terms of pharmacokinetics, GNF-PF-3777 demonstrates good solubility in dimethyl sulfoxide (DMSO), with a solubility limit around 6.4 mg/mL at room temperature. This property facilitates its use in various biological assays .
GNF-PF-3777 exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings, particularly for biological assays where precise concentrations are required .
GNF-PF-3777 has garnered attention across multiple scientific domains due to its unique properties:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3